tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate
Overview
Description
tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate: is a heterocyclic compound that features a thieno[3,2-c]pyrazole core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the iodine atom and the tert-butyl ester group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate typically involves the following steps:
Formation of the Thieno[3,2-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors such as 3-iodothiophene-2-carboxylic acid with hydrazine derivatives under acidic or basic conditions.
Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation and Reduction: The thieno[3,2-c]pyrazole core can undergo oxidation or reduction reactions, altering the electronic properties of the compound. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, enabling the formation of carbon-carbon bonds with various aryl or alkynyl groups.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., RMgX, RLi) in anhydrous solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in ethanol or methanol.
Coupling: Palladium catalysts with bases like potassium carbonate in polar solvents.
Major Products
Substitution: Derivatives with different functional groups replacing the iodine atom.
Oxidation/Reduction: Modified thieno[3,2-c]pyrazole structures with altered oxidation states.
Coupling: Biaryl or alkyne-substituted thieno[3,2-c]pyrazole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex molecules due to its reactive iodine atom and ester group.
Ligand Design: Employed in the design of ligands for catalysis or coordination chemistry.
Biology and Medicine
Drug Development: Potential precursor for the synthesis of biologically active molecules, including anti-inflammatory and anticancer agents.
Biochemical Probes: Utilized in the development of probes for studying biological pathways and enzyme functions.
Industry
Material Science: Incorporated into the design of new materials with specific electronic or optical properties.
Agricultural Chemicals: Potential use in the synthesis of novel agrochemicals.
Mechanism of Action
The mechanism by which tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and ester group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromo-1H-thieno[3,2-c]pyrazole-1-carboxylate
- tert-Butyl 3-chloro-1H-thieno[3,2-c]pyrazole-1-carboxylate
- tert-Butyl 3-fluoro-1H-thieno[3,2-c]pyrazole-1-carboxylate
Uniqueness
tert-Butyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromo, chloro, or fluoro analogs. The iodine atom allows for specific coupling reactions and can be selectively replaced by various nucleophiles, offering a versatile platform for chemical modifications.
Properties
IUPAC Name |
tert-butyl 3-iodothieno[3,2-c]pyrazole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O2S/c1-10(2,3)15-9(14)13-6-4-5-16-7(6)8(11)12-13/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQNLJOGLSOJGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=N1)I)SC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176014 | |
Record name | 1,1-Dimethylethyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848356-70-7 | |
Record name | 1,1-Dimethylethyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848356-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-iodo-1H-thieno[3,2-c]pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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